molecular formula C12H18BrN B155183 4-Bromo-2,6-diisopropylaniline CAS No. 80058-84-0

4-Bromo-2,6-diisopropylaniline

Cat. No.: B155183
CAS No.: 80058-84-0
M. Wt: 256.18 g/mol
InChI Key: QAQRHTYPYQPBSX-UHFFFAOYSA-N
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Description

4-Bromo-2,6-diisopropylaniline is an organic compound with the molecular formula C12H18BrN. It is a derivative of aniline, where the hydrogen atoms at the 2 and 6 positions are replaced by isopropyl groups, and the hydrogen atom at the 4 position is replaced by a bromine atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-diisopropylaniline typically involves the bromination of 2,6-diisopropylaniline. The process can be summarized as follows:

    Starting Material: 2,6-diisopropylaniline.

    Solvent: A mixture of dichloromethane and methanol (1:1 v/v).

    Bromination: Bromine (Br2) is added dropwise to the stirring solution of 2,6-diisopropylaniline in the solvent mixture at room temperature.

    Reaction Time: The reaction mixture is stirred for 12 hours.

    Isolation: The solvent is evaporated, and the solid product is dissolved in a minimal amount of dichloromethane. Recrystallization is achieved by the layered addition of hexanes, yielding pure this compound hydrobromide as a white crystalline solid.

    Purification: The solid is added to a solution of 20% aqueous sodium hydroxide and stirred for 2 hours. The solution is then extracted with diethyl ether, and the combined extracts are washed with saturated sodium bicarbonate solution and dried with sodium sulfate.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Reactants: 2,6-diisopropylaniline, bromine, methanol, and acetic acid.

    Reaction Conditions: The reaction is carried out in a reaction vessel with continuous stirring and cooling to maintain the temperature around 5°C during the addition of bromine.

    Post-Reaction Processing: After the reaction, the mixture is heated to remove methanol and acetic acid under reduced pressure.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-diisopropylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the Suzuki coupling reaction.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with boronic acids in the presence of palladium catalysts.

Common Reagents and Conditions

    Suzuki Coupling: Uses palladium(II) acetate, triphenylphosphine, and cesium carbonate as reagents.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products

Scientific Research Applications

4-Bromo-2,6-diisopropylaniline has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: The compound serves as a building block for the synthesis of pharmaceutical agents.

    Agricultural Chemicals: It is an intermediate in the production of pesticides and herbicides.

    Material Science: Used in the development of novel materials with specific properties

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-diisopropylaniline depends on its application:

    As a Synthetic Intermediate: It acts as a precursor that undergoes further chemical transformations to yield the desired product.

    In Biological Systems: If used in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diisopropylaniline: Lacks the bromine atom at the 4 position.

    4-Bromoaniline: Lacks the isopropyl groups at the 2 and 6 positions.

    2,6-Diisopropyl-4-methylaniline: Has a methyl group instead of a bromine atom at the 4 position.

Uniqueness

4-Bromo-2,6-diisopropylaniline is unique due to the presence of both isopropyl groups and a bromine atom, which confer specific reactivity and steric properties. This makes it a valuable intermediate in organic synthesis, allowing for selective reactions and the formation of complex molecules .

Properties

IUPAC Name

4-bromo-2,6-di(propan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQRHTYPYQPBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1N)C(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472464
Record name 4-Bromo-2,6-diisopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80058-84-0
Record name 4-Bromo-2,6-diisopropylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,6-diisopropylaniline
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Synthesis routes and methods I

Procedure details

A three neck round bottom flask was charged with 2,6-diisopropylaniline (22.96 g, 130 mmol) and DMF (Volume: 250 ml). A solution of 1-bromopyrrolidine-2,5-dione (23.05 g, 130 mmol) in 100 ml DMF was added into reaction mixture drop wise at 0° C. After addition was over; reaction mixture was stirred for 2 days at room temperature. The reaction mixture was poured into 500 ml deionized water and extracted with 3×150 ml ether. The combined extracts were washed with 150 ml deionized water, 150 ml 10% lithium chloride, dried over MgSO4 and evaporated to dryness. The residue was purified by vacuum distillation to yield 4-bromo-2,6-diisopropylaniline (32.3 g; 97%).
Quantity
22.96 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
23.05 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 2,6-diisopropylaniline (14 g, 78.97 mmol, 1.00 equiv) in N,N-dimethylformamide (200 mL) at 0° C. was added a solution of NBS (14 g, 78.65 mmol, 1.00 equiv) in N,N-dimethylformamide (100 mL) dropwise in 60 min. The reaction was stirred for another hour at 0° C. then water (900 mL) was added. The resulting mixture was extracted with 300 mL of ethyl acetate. The combined organic layers was washed with 3×100 mL of saturated NH4Cl solution and 1×100 mL of water then dried over anhydrous sodium sulfate and concentrated under vacuum to give 20.05 g (99%) of 4-bromo-2,6-diisopropylaniline as a red oil. 1H NMR (400 MHz, DMSO-d6): δ 6.95 (s, 2H), 4.77 (s, 2H), 5.47-5.39 (m, 1H), 3.04-2.98 (m, 1H), 1.13 (d, J=6.8 Hz, 12H) ppm.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
14 g
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reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
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100 mL
Type
solvent
Reaction Step One
Name
Quantity
900 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of NBS (24.59 g, 137 mmol) in DMF (160 mL) was added slowly to a solution of 2,6-diisopropylaniline (25 g, 137 mmol) in DMF (300 mL) at 0-5° C. under a nitrogen atmosphere over a period of 20 minutes. The reaction mixture was stirred at 0-5° C. After the reaction was complete, water was added and the oil suspension was stirred at rt. The aqueous layer was decanted out and the remaining oil was dissolved in ethyl acetate. The organic layer was separated, washed water and brine. Evaporation gave light brown oil (35.1 g, 100% yield).
Name
Quantity
24.59 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
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Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
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solvent
Reaction Step One
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0 (± 1) mol
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Yield
100%

Synthesis routes and methods IV

Procedure details

To a solution of 2,6-diisopropylaniline (25 g, 0.141 moL) in toluene (25 mL) was added dimethyl sulfoxide (12.1 g, 1.1 equivalents), and the mixture was heated to 90° C. 48% Aqueous hydrobromic acid solution (26.1 g, 1.1 equivalents) was added dropwise to the mixture at the same temperature over 30 min. Then, the mixture was stirred at 86° C. for 3 hr and at 100° C. for 2 hr. Water (20 mL) was added to the mixture at 0° C., and 1M aqueous sodium hydroxide solution (30 mL) was added dropwise to the mixture. The mixture was partitioned, and the organic layer was washed with 1M aqueous sodium hydroxide solution (50 mL). The organic layer was dried over anhydrous magnesium sulfate and filtered naturally, and the filtrate was concentrated under reduced pressure. The residue was distilled under reduced pressure to give 4-bromo-2,6-diisopropylaniline (29.4 g, pale-yellow liquid). 37% Formaldehyde (23.1 g, 2.5 equivalents) was added to a solution of 4-bromo-2,6-diisopropylaniline synthesized as mentioned above in formic acid (189 g, 4.11 moL) at 32° C., and the mixture was stirred under refluxing for 2 hr. Toluene (100 mL) and 8M aqueous sodium hydroxide solution (150 mL) were added to the mixture at 0° C., the mixture was partitioned, and the organic layer was successively washed with 1M aqueous sodium hydroxide solution (50 mL) and water (50 mL). The organic layer was dried over anhydrous magnesium sulfate and filtered naturally, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography to give the title compound (35.0 g, colorless solid). yield 95%.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
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26.1 g
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Reaction Step Two
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30 mL
Type
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Reaction Step Three
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20 mL
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Reaction Step Four

Synthesis routes and methods V

Procedure details

A solution of 2,6-diisopropylaniline (2.0 mL, 11 mmol) in methanol (80 mL) was treated dropwise with bromine (543 μL, 10.6 mmol). The solution was stirred at room temperature for 15 min. Chloroform and 0.1 N NaOH were added and the organic layer was dried (Na2SO4), filtered and concentrated to an orange liquid. Kugelrohr distillation (110° C. @ 0.06 Torr) afforded a colorless liquid (2.22 g 79%): 1H NMR (400 MHz) δ1.25 (d, J=6.4 Hz, 12H), 2.88 (m, 2H), 3.70 (brs, 2H), 7.11 (s, 2H); 13C NMR δ22.1, 27.9, 111.0, 125.6, 134.5, 139.3; Anal calcd for C12H19BrN: C, 56.26; H, 7.08; Br, 31.19; Found, C, 56.24; H, 7.07; Br, 30.98.
Quantity
2 mL
Type
reactant
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543 μL
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80 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-2,6-diisopropylaniline
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Customer
Q & A

Q1: How does the steric hindrance of 4-Bromo-2,6-diisopropylaniline impact the stability and catalytic activity of the resulting hexamolybdate complex?

A: The research paper highlights that the bulky isopropyl groups in the ortho positions of this compound play a crucial role in enhancing the stability of the resulting arylimido hexamolybdate complex. [] This steric hindrance provides protection to the newly formed molybdenum-nitrogen (Mo=N) bond, making it less susceptible to hydrolysis or other degradation pathways. [] Consequently, the modified hexamolybdate complex exhibits catalytic activity for oxidation reactions, unlike the inactive parent compound (nBu4N)2[Mo6O19]. [] The study demonstrates that introducing this compound transforms the hexamolybdate into an effective catalyst for oxidizing cyclohexene to cyclohexene epoxide and benzyl alcohol to benzaldehyde and benzoic acid. []

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